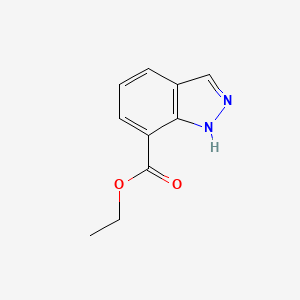

Ethyl 1H-indazole-7-carboxylate

Description

Significance of Indazole Scaffolds in Modern Chemistry and Biology

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged structure in medicinal chemistry. googleapis.com Indazole derivatives exhibit a wide array of biological activities, making them attractive candidates for drug development. googleapis.com Their diverse pharmacological properties include anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor activities. googleapis.comnih.gov The versatility of the indazole nucleus allows for the introduction of various substituents, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. nih.gov Several commercially available drugs and clinical candidates contain the indazole moiety, underscoring its therapeutic potential. googleapis.com

Historical Context of Indazole Derivative Research

Research into indazole and its derivatives has a long history, with early investigations focusing on their synthesis and fundamental chemical properties. Over the decades, the discovery of their significant pharmacological potential has led to a surge in research activity. googleapis.com A review of the literature from 1966 to the present day reveals the continuous development of indazole-based therapeutic agents, with at least 43 compounds having been used in clinical applications or trials. googleapis.com The evolution of synthetic methodologies has played a crucial role in this progress, allowing for the efficient and diverse production of indazole derivatives for biological screening. sioc-journal.cn

Overview of Research Utility of Ethyl 1H-Indazole-7-carboxylate

This compound serves as a crucial building block in the synthesis of targeted therapies. A primary area of its application is in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. nih.govresearchgate.net Specifically, it is a key intermediate in the synthesis of Niraparib, a potent PARP inhibitor used in the treatment of ovarian, fallopian tube, and primary peritoneal cancer. google.comgoogle.com The use of this compound in the synthesis of Niraparib is advantageous as it helps to avoid the formation of undesirable regioisomers. google.com

Furthermore, this compound is utilized in the synthesis of substituted 2-phenyl-2H-indazole-7-carboxamides, which are also potent PARP inhibitors. nih.govresearchgate.net Research has shown that derivatives of this compound can be optimized to exhibit excellent PARP enzyme inhibition and selective proliferation inhibition of cancer cells with specific genetic mutations, such as BRCA-1 and BRCA-2 deficiencies. nih.govacs.org

Beyond PARP inhibitors, this compound is also valuable in the synthesis of pyrrolopyrazine derivatives, which are being investigated as potential selective spleen tyrosine kinase (Syk) inhibitors.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 885278-74-0 |

| Molecular Formula | C10H10N2O2 |

| Molecular Weight | 190.2 g/mol nih.gov |

| Physical State | Solid |

| Melting Point | 229 - 231 °C fishersci.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 1H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-3-4-7-6-11-12-9(7)8/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOFSDWPAJNIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672309 | |

| Record name | Ethyl 1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-74-0 | |

| Record name | 1H-Indazole-7-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 1h Indazole 7 Carboxylate

Strategies for the De Novo Construction of Indazole Rings Applicable to Ethyl 1H-Indazole-7-carboxylate Synthesis

Cyclization Reactions for Indazole Formation

Cyclization reactions are a primary method for constructing the indazole scaffold, typically involving the formation of a crucial N-N bond or a C-N bond to close the pyrazole (B372694) ring.

Intramolecular C-H Amination: One approach involves the intramolecular C-H amination of aminohydrazones. For instance, substituted aminohydrazones can be prepared from tertiary amides, which then undergo a palladium-catalyzed C-H amination to form the 1H-indazole ring. nih.gov

Reductive Cyclization (Cadogan Reaction): The Cadogan reaction and its modifications represent a classic method for forming heterocyclic rings. researchgate.net This involves the reductive cyclization of o-nitroarenes. For example, o-nitrobiaryls or o-nitrostyrenes can be cyclized using trivalent phosphorus reagents like trialkylphosphites to form the indazole skeleton. researchgate.net

Hydrazone Cyclization: A common and versatile method involves the cyclization of hydrazones. For example, a Fischer indole (B1671886) synthesis setup, when applied to certain hydrazone derivatives, can unexpectedly yield indazole compounds. umn.edu More targeted approaches include the condensation of a substituted benzene (B151609) derivative with a hydrazine, followed by an intramolecular Ullmann-type reaction to form the 1H-indazole. thieme-connect.com This method has been shown to be scalable. thieme-connect.com

Diazotization-Cyclization: The diazotization of ortho-aminobenzyl derivatives is another effective strategy. For example, ortho-aminobenzacetamides and ortho-aminobenzacetates can be directly converted to 1H-indazole-3-carboxylic acid derivatives through the action of diazotization reagents. sioc-journal.cn This method is noted for its operational simplicity and high yields. sioc-journal.cn

| Cyclization Method | Precursor Type | Key Reagents/Catalysts | Description | Citations |

| Intramolecular C-H Amination | Aminohydrazones | Palladium catalyst | A palladium-catalyzed C-H amination reaction forms the N-N bond of the indazole ring. | nih.gov |

| Cadogan Reductive Cyclization | o-Nitroarenes | Trivalent phosphorus reagents (e.g., P(OEt)₃) | Reductive cyclization of a nitro group with an adjacent substituent to form the heterocyclic ring. | researchgate.netnih.gov |

| Ullmann-Type Cyclization | Hydrazones from o-haloaldehydes | Copper catalyst | A copper-mediated intramolecular N-arylation closes the ring to form the 1H-indazole. | thieme-connect.com |

| Diazotization-Cyclization | o-Amino-substituted acetates/amides | Diazotization reagents (e.g., NaNO₂, acid) | Formation of a diazonium salt intermediate which subsequently cyclizes to form the indazole ring. | sioc-journal.cn |

Annulation Reactions for Indazole Scaffold Construction

Annulation reactions involve the formation of the indazole ring by constructing it onto an existing aromatic system in a cycloaddition-like manner. These methods are often catalyzed by transition metals.

[3+2] Cycloaddition: This powerful strategy involves the reaction of a three-atom component with a two-atom component. A very direct approach to substituted indazoles is the [3+2] cycloaddition of diazo compounds with arynes. organic-chemistry.org The arynes can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates. organic-chemistry.org This method provides a wide range of substituted indazoles in good to excellent yields under mild conditions. organic-chemistry.org

[4+1] Annulation: Transition-metal-catalyzed C-H activation and annulation sequences provide an efficient route to functionalized indazoles. For example, 2H-indazoles have been synthesized via a [4+1] annulation using a cyclic Rhenium(I) complex. researchgate.net

Transition-Metal-Catalyzed Annulation: Rhodium(III)-catalyzed annulation of azobenzenes with sulfoxonium ylides is another method to produce indazoles. nih.gov Similarly, cobalt-catalyzed C–H bond additions to aldehydes, followed by in situ cyclization and aromatization, can convergently assemble N-aryl-2H-indazoles. nih.gov

Targeted Synthesis of this compound and its Precursors

The specific synthesis of this compound requires methods that can either build the indazole ring with the desired carboxylate at the 7-position or introduce it regioselectively.

Esterification and Carboxylation Routes

The final ethyl ester group can be introduced either by direct esterification of the corresponding carboxylic acid or by carrying the ester functionality through the synthesis.

Esterification of 1H-Indazole-7-carboxylic acid: The most direct route to the title compound is the esterification of 1H-indazole-7-carboxylic acid. chemicalbook.comsigmaaldrich.com This is a standard transformation, often accomplished using the Fischer esterification method, which involves reacting the carboxylic acid with an excess of ethanol (B145695) under acidic catalysis (e.g., H₂SO₄, HCl). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and driving it towards the ester product can be achieved by using a large excess of the alcohol or by removing the water that is formed. masterorganicchemistry.com

Synthesis from Precursors: The precursor, 1H-indazole-7-carboxylic acid, can be synthesized through various routes. One patented process involves reacting the acid with various amines in the presence of coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or HATU to form amide-protected indazoles, which are key intermediates for further reactions. google.com The synthesis of the parent 1H-indazole-7-carboxylic acid itself is a crucial first step. sigmaaldrich.com

Regioselective Synthesis Approaches

Achieving substitution specifically at the C-7 position is a significant challenge in indazole chemistry.

Ortho-Directed Lithiation: A scalable approach for synthesizing a related substituted indazole involved a completely regioselective ortho-directed lithiation of a trisubstituted benzene derivative, followed by trapping with DMF to form an aldehyde. thieme-connect.com This aldehyde was then converted to a hydrazone and cyclized via an intramolecular Ullmann reaction. thieme-connect.com A similar strategy could be envisioned where the lithiated intermediate is trapped with a carboxylating agent like dry ice (CO₂) or an alkyl chloroformate to directly install the carboxyl group at the desired position.

Control via Starting Materials: The regiochemistry can be controlled by the choice of starting material. For example, starting with a 2-methyl-3-nitrobenzoic acid derivative and performing a sequence of reduction of the nitro group, diazotization, and cyclization would yield an indazole with a carboxylic acid at the 7-position.

Functionalization and Derivatization of this compound

Once synthesized, this compound can be further modified. The indazole ring offers several sites for functionalization, most notably the N-1 and N-2 positions of the pyrazole ring and the C-3 position.

The N-alkylation of the indazole ring is a common transformation, but it often leads to a mixture of N-1 and N-2 isomers. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents on the indazole ring.

Regioselectivity of N-alkylation: Studies on the N-alkylation of indazoles have shown that the electronic properties of substituents play a crucial role. For mthis compound, the presence of the electron-withdrawing CO₂Me group at the C-7 position directs alkylation to the N-2 position with excellent regioselectivity (≥96%). beilstein-journals.orgnih.gov This is in contrast to unsubstituted indazole or indazoles with electron-donating groups, which often favor N-1 alkylation. beilstein-journals.org

Reaction Conditions: The choice of base and solvent is critical. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a promising system for achieving N-1 selective alkylation on many indazoles, but for those with a C-7 ester group, N-2 selectivity predominates. beilstein-journals.orgnih.gov

C-H Functionalization: While N-functionalization is more common, direct C-H functionalization of the indazole core is also possible. Palladium-catalyzed reactions can be used for C-C bond formation, such as in Suzuki-Miyaura cross-coupling reactions. nih.gov For example, a regioselective C7-bromination of a 4-substituted 1H-indazole, followed by a Suzuki-Miyaura coupling, has been demonstrated to create 7-aryl-1H-indazoles. nih.gov A similar strategy could potentially be applied to this compound to introduce substituents at other positions, provided the existing groups are compatible with the reaction conditions.

| Reaction Type | Reagents/Conditions | Position(s) Functionalized | Outcome/Selectivity | Citations |

| N-Alkylation | Alkyl halide, NaH, THF | N-1 / N-2 | For indazoles with a C-7 ester (CO₂R), excellent N-2 regioselectivity (≥96%) is observed. | beilstein-journals.orgnih.gov |

| N-Arylation | Aryl halide, Cu catalyst, base | N-1 / N-2 | Copper-catalyzed N-arylation can be directed to the N-2 position, particularly with a protected amide at C-7. | google.com |

| C7-Halogenation | Brominating agent (e.g., NBS) | C-7 | Regioselective C7-bromination can be achieved, influenced by substituents at other positions (e.g., C4). | nih.gov |

| C7-Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | C-7 | Following C7-halogenation, Suzuki-Miyaura coupling allows for the introduction of aryl groups at the C-7 position. | nih.gov |

N-Functionalization Strategies

The nitrogen atoms of the indazole ring offer key sites for introducing structural diversity. The regioselectivity of N-functionalization is a critical aspect, often influenced by the reaction conditions and the nature of the substituents on the indazole ring. nih.govd-nb.info

The alkylation of the indazole scaffold can lead to either N1 or N2-substituted products, and achieving regioselectivity is a significant synthetic challenge. nih.govd-nb.info Studies have shown that the choice of base and solvent plays a crucial role in directing the alkylation to a specific nitrogen atom. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for achieving N1-selective alkylation of various C-3 substituted indazoles. nih.govd-nb.info

Conversely, the presence of an electron-withdrawing group at the C-7 position, such as the carboxylate in this compound, has been shown to confer excellent N2-regioselectivity. nih.govd-nb.info This is attributed to the electronic effects of the substituent influencing the nucleophilicity of the adjacent N2 atom. One study demonstrated that employing C-7 CO2Me substituted indazoles resulted in ≥ 96% N2 regioselectivity. nih.govd-nb.info

Alternative methods for achieving selective N2-alkylation involve the use of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as catalysts with alkyl 2,2,2-trichloroacetimidates as alkylating agents. organic-chemistry.org This approach has proven effective for a range of 1H-indazoles, including those with various substituents. organic-chemistry.org

Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles

| Substituent at C-7 | Reagent System | Predominant Isomer | Regioselectivity |

| CO2Me | NaH in THF | N2 | ≥ 96% nih.govd-nb.info |

| NO2 | NaH in THF | N2 | ≥ 96% nih.govd-nb.info |

This table illustrates the influence of C-7 substituents on the regioselectivity of N-alkylation.

N-arylation of indazoles is another important transformation, often achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net Copper-catalyzed N-arylation of o-chlorinated arylhydrazones provides a convenient route to N-phenyl-1H-indazoles. nih.gov While the yields may be moderate, this method is significant as it utilizes readily available starting materials. nih.gov

N-acylation of indazoles typically results in the formation of the more thermodynamically stable N1-acyl indazole. researchgate.net This is often due to the isomerization of the initially formed N2-acyl indazole. d-nb.inforesearchgate.net A one-pot direct N-acylation of indazole with carboxylic acids has been developed using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc2O) system, providing high yields and N1-selectivity. researchgate.net This method avoids the need for pre-activated carboxylic acid derivatives. researchgate.netresearchgate.net

C-Functionalization of the Indazole Ring System

Functionalization of the carbon atoms of the indazole ring is crucial for expanding the structural diversity and exploring the structure-activity relationships of indazole-based compounds.

The C3 position of the indazole ring is a common site for functionalization. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl groups at this position. mdpi.comnih.govresearchgate.net This reaction typically involves the coupling of a 3-halo-indazole derivative, such as 3-iodo-1H-indazole, with an organoboronic acid in the presence of a palladium catalyst. mdpi.comresearchgate.net

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, base, and solvent. mdpi.comnih.govresearchgate.net For instance, ferrocene-based divalent palladium complexes have shown high catalytic activity. mdpi.comresearchgate.net The use of ionic liquids as solvents can improve reaction yields and facilitate catalyst recycling. mdpi.comresearchgate.net A variety of aryl and heteroaryl groups can be introduced at the C3 position using this methodology, leading to the synthesis of a diverse library of indazole derivatives. nih.gov

Table 2: Examples of C3-Functionalization of Indazoles via Suzuki-Miyaura Coupling

| Indazole Substrate | Coupling Partner | Catalyst System | Product |

| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh3)4, NaHCO3 | 3-Phenyl-1H-indazole researchgate.net |

| N-Boc-3-iodo-1H-indazole | (2-Furyl)boronic acid | PdCl2(dppf), K2CO3 | N-Boc-3-(2-furyl)-1H-indazole mdpi.com |

| N-Boc-3-iodo-1H-indazole | (3-(Methoxycarbonyl)phenyl)boronic acid | PdCl2(dppf), K2CO3 | N-Boc-3-(3-(methoxycarbonyl)phenyl)-1H-indazole mdpi.com |

This table showcases the versatility of the Suzuki-Miyaura reaction for C3-functionalization of the indazole ring.

While C3 is a primary site for functionalization, modifications at other positions of the indazole ring (C4, C5, C6, and C7) are also synthetically important for fine-tuning the properties of the molecule. The synthesis of derivatives with substituents at these positions often starts from appropriately substituted precursors. For example, ethyl 1H-indazole-5-carboxylate is a key intermediate for introducing functionalities at the 5-position. Similarly, 1H-indazole-7-carboxylic acid serves as a precursor for modifications at the 7-position. sigmaaldrich.com

The introduction of functional groups at these positions can be achieved through various synthetic strategies, including electrophilic substitution and nucleophilic substitution reactions on a pre-functionalized indazole ring. The specific methodology depends on the desired substituent and the reactivity of the indazole core.

Diversification through Side Chain Modifications of the Carboxylate Group

The ethyl carboxylate group at the 7-position of this compound provides a handle for further diversification. This ester functionality can be readily transformed into a variety of other functional groups, significantly expanding the chemical space of accessible indazole derivatives.

Common transformations of the carboxylate group include:

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (1H-indazole-7-carboxylic acid) under basic or acidic conditions. sigmaaldrich.com This carboxylic acid can then be coupled with amines to form amides or subjected to other transformations characteristic of carboxylic acids.

Amidation: The ester can be directly converted to an amide by reaction with an amine, often facilitated by a coupling reagent. This allows for the introduction of a wide range of substituted amide functionalities. For example, the synthesis of N,N-diethylcarboxamide substituted indazoles has been reported. nih.gov

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride. This alcohol can then be further functionalized.

Transesterification: Reaction with a different alcohol in the presence of a catalyst can lead to the formation of a different ester.

These side-chain modifications are crucial for creating libraries of compounds with diverse physicochemical properties, which is particularly important in the context of drug discovery and development.

Mechanistic Studies of Synthetic Pathways and Functionalization Reactions

The functionalization of this compound, particularly N-alkylation, is not straightforward and typically yields a mixture of N1 and N2 substituted isomers. nih.govbeilstein-journals.org The ratio of these isomers is highly dependent on reaction conditions and the electronic and steric nature of the indazole ring. rsc.org The indazole ring itself exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. beilstein-journals.org Computational and experimental studies have established that the 1H-tautomer is the more thermodynamically stable form. beilstein-journals.orgbeilstein-journals.org This stability difference is a crucial factor in the mechanistic pathways of its functionalization reactions. wuxibiology.com

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for the functionalization of indazoles like this compound has been significantly advanced through the use of computational chemistry, particularly Density Functional Theory (DFT). nih.govbeilstein-journals.org These studies provide critical insights into the transition states and energy profiles of competing reaction pathways.

For the closely related analogue, mthis compound, DFT calculations have been employed to dissect the N1 versus N2 alkylation pathways. nih.govbeilstein-journals.org Quantum mechanical analysis reveals that for N2 alkylation to occur, the more stable 1H-indazole tautomer acts as the nucleophile. wuxibiology.com However, for N1 alkylation to proceed, the substrate must first convert from the lower-energy 1H-tautomer to the higher-energy 2H-tautomer, which incurs an additional energy cost. wuxibiology.com This initial energy penalty raises the total reaction energy barrier for the N1 alkylation pathway, providing a fundamental reason for the frequent preference for N2 substitution. wuxibiology.com

Further mechanistic support comes from Natural Bond Orbital (NBO) analyses, which calculate the partial charges and Fukui indices for the nitrogen atoms. nih.govbeilstein-journals.org These calculations help to quantify the nucleophilicity of each nitrogen and support the proposed reaction pathways that lead to the observed product distributions. nih.govbeilstein-journals.org While chelation between a cation from the base (e.g., Cs+) and an electron-rich substituent can sometimes override this preference and favor N1 products, this is more common in indazoles with C-3 substituents capable of forming a stable chelation ring. nih.govbeilstein-journals.org

In some synthetic routes, such as those involving visible light-induced photocatalysis, the reaction mechanism can proceed through different intermediates, including radical species. rsc.org These advanced methods offer alternative pathways for functionalization, with mechanisms often detailed through a combination of experimental and computational studies. rsc.org

Regioselectivity Control in Indazole Functionalization

Controlling the regioselectivity of reactions involving this compound is a key synthetic challenge. The primary factors influencing whether functionalization occurs at the N1 or N2 position are the electronic effects of ring substituents and the specific reaction conditions employed, including the choice of base, solvent, and electrophile. beilstein-journals.orgnih.gov

Substituent Effects: The presence of an electron-withdrawing group at the C-7 position, such as the carboxylate in this compound, exerts a powerful directing effect. Research has shown that C-7 substituted indazoles bearing a methoxycarbonyl group (CO2Me) confer excellent N-2 regioselectivity, achieving ratios of ≥ 96% for the N-2 isomer under specific alkylation conditions (NaH in THF). beilstein-journals.orgnih.gov This strong preference is attributed to the electronic influence of the C-7 substituent on the relative activation energies of the N1 and N2 alkylation transition states. wuxibiology.com In contrast, a study focused on a thermodynamically controlled, N1-selective alkylation method found that 7-carboxylate indazole was unreactive, likely due to steric or electronic effects of the C7-substituent that inhibit the proposed N1-selective mechanism. rsc.org

Reaction Conditions: While the C-7 substituent is a dominant factor, reaction conditions provide another layer of control.

Base and Solvent: The combination of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is commonly used for N-alkylation. nih.govnih.gov The nature of the cation from the base and its interaction with the solvent can influence the formation of tight or solvent-separated ion pairs, which in turn can affect the N1/N2 product ratio. nih.gov

Thermodynamic vs. Kinetic Control: Some N1-selective functionalizations are believed to operate under thermodynamic control, where an initial, kinetically favored N2-adduct can isomerize to the more stable N1-product. beilstein-journals.orgnih.gov This is often achieved with specific electrophiles like α-halo carbonyls or through equilibration processes. beilstein-journals.orgnih.gov However, for substrates like this compound, the strong electronic bias often favors the N2 product under a wide range of conditions. wuxibiology.comnih.gov

By carefully selecting the substitution pattern and reaction conditions, chemists can steer the functionalization of the indazole scaffold towards the desired N1 or N2 isomer, a critical capability for the synthesis of complex molecules for various applications.

Pharmacological and Biological Research of Ethyl 1h Indazole 7 Carboxylate Derivatives

Broad-Spectrum Biological Activities of Indazole Derivatives

Indazole derivatives are recognized for their extensive range of pharmacological effects. These compounds have been the subject of intensive research, revealing their potential in treating a variety of diseases. The versatility of the indazole ring system allows for chemical modifications that can fine-tune its biological activity, leading to the development of potent and selective therapeutic agents.

Anti-inflammatory Properties

Derivatives of indazole have shown significant promise as anti-inflammatory agents. Research has demonstrated that certain modifications to the indazole core can lead to potent inhibition of inflammatory pathways. For instance, a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids were synthesized and evaluated for their anti-inflammatory activity. nih.gov Among these, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid was identified as the most active compound, with an ED50 value of 3.5 mg/kg in the carrageenan edema test. nih.gov In contrast, the 2-aryl isomers of these compounds were found to be considerably less active. nih.gov

Further studies have explored N1-substituted 1H-indazole-3-ethyl carboxylates, revealing that some of these derivatives possess antiarthritic effects at doses much lower than their toxic ones. nih.gov Notably, ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate exhibited the most favorable results in these studies. nih.gov Additionally, coordination compounds involving indazole-3-carboxylate have been investigated for their anti-inflammatory properties. nih.gov Specifically, iron (Fe) and manganese (Mn) coordination compounds demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide-activated macrophages, with inhibitory effects reaching close to 80% at 48 hours and over 90% at 72 hours of treatment. nih.gov

Table 1: Anti-inflammatory Activity of Indazole Derivatives

| Compound/Derivative | Research Finding |

|---|---|

| 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | Exhibited the highest anti-inflammatory activity in its series with an ED50 of 3.5 mg/kg. nih.gov |

| Ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate | Showed promising antiarthritic effects at low, non-toxic doses. nih.gov |

| Iron and Manganese coordination compounds of indazole-3-carboxylate | Displayed significant inhibition of NO production, indicating potent anti-inflammatory properties. nih.gov |

Anticancer and Antitumor Activities

The indazole scaffold is a prominent feature in several FDA-approved small molecule anticancer drugs. nih.gov Research into indazole derivatives has revealed their potential to inhibit various cancer cell lines through multiple mechanisms. A series of novel aziridinyl-substituted 1(2)H-indazole-4,7-diones were synthesized and tested for their antitumor activity. nih.gov Ten of these compounds, including two with aziridinyl substitutions, showed significant inhibition (over 80%) of Ehrlich ascites carcinoma growth in mice. nih.gov One derivative, 5-aziridinyl-6-chloro-1H-indazole-4,7-dione, also demonstrated notable activity against P-388 lymphocytic leukemia cells. nih.gov

In another study, a series of indazole derivatives were designed and evaluated for their antiproliferative activity. nih.gov Compound 2f from this series displayed potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. nih.gov This compound was found to inhibit the proliferation and colony formation of 4T1 breast cancer cells and induce apoptosis. nih.gov Furthermore, coordination compounds of indazole-3-carboxylate with nickel (Ni) have shown enhanced cytotoxicity against HepG2 and B16-F10 cancer cell lines compared to the ligand alone. nih.gov

Table 2: Anticancer Activity of Indazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity |

|---|---|---|

| 5-aziridinyl-6-chloro-1H-indazole-4,7-dione | Ehrlich ascites carcinoma, P-388 lymphocytic leukemia | Significant in vivo antitumor activity. nih.gov |

| Compound 2f | 4T1 (breast), HepG2 (liver), MCF-7 (breast) | Potent antiproliferative activity (IC50 = 0.23–1.15 μM). nih.gov |

| Nickel coordination compound of indazole-3-carboxylate | HepG2 (liver), B16-F10 (melanoma) | 1.5 to 2 times more effective than the ligand alone. nih.gov |

Antimicrobial and Antifungal Efficacy

Indazole derivatives have also been investigated for their antimicrobial and antifungal properties. nih.gov A series of indazole and pyrazole (B372694) derivatives were designed and evaluated for their activity against various Candida species. nih.gov N-substituted carboxamide derivatives, in particular, showed promising results. nih.gov Compounds 3h and 3p were active against C. albicans and miconazole-resistant C. glabrata at a concentration of 1 mM. nih.gov Notably, compound 3j exhibited the maximum inhibition of C. albicans growth at 10 mM and also showed activity at 1 mM. nih.gov Another series of 3-phenyl-1H-indazole derivatives demonstrated broad anticandidal activity, with compound 10g being the most active against C. albicans and both miconazole-susceptible and resistant C. glabrata species. nih.gov

Analgesic and Neuroprotective Effects

The therapeutic potential of indazole derivatives extends to the central nervous system. Certain indazole-carboxamide derivatives have been found to possess 5-HT antagonist activity, which is relevant for the treatment of conditions like migraine and cluster headaches. google.com These compounds are also being explored for their potential in managing CNS disorders such as anxiety and psychosis. google.com

Antidiabetic Potential

Indazole-based compounds have emerged as promising candidates for the treatment of type 2 diabetes. A series of novel indazole and pyrazolopyridine-based glucokinase activators were identified and optimized. nih.gov One such compound, 4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide (42 ), was found to be a potent activator with favorable preclinical pharmacokinetic properties and in vivo efficacy. nih.gov

Antiparasitic Investigations

Recent studies have highlighted the potential of indazole derivatives as antiparasitic agents. A novel series of indole (B1671886) and benzimidazole (B57391) bichalcophene diamidine derivatives were synthesized and evaluated for their activity against tropical parasites. nih.gov These compounds, particularly the diamidino-indole derivatives, demonstrated excellent in vitro antitrypanosomal and antimalarial activity. nih.gov Compound 7c from this series was highly active in vivo, curing mice infected with Trypanosoma brucei rhodesiense at a low dose, indicating its potential as a more potent in vivo agent than the existing drug pentamidine. nih.gov

Investigation of Specific Pharmacological Targets and Pathways

Derivatives of ethyl 1H-indazole-7-carboxylate have been the subject of extensive research to understand their mechanisms of action at the molecular level. This has led to the identification of specific protein and enzyme targets through which these compounds exert their pharmacological effects.

Kinase Inhibition Studies

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk The indazole nucleus has been identified as a "privileged scaffold" for the design of kinase inhibitors. nih.gov

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. nih.gov Its aberrant activation is a frequent event in human cancers, making it a prime target for drug development. nih.govnih.gov A series of 3-amino-1H-indazole derivatives have been synthesized and evaluated for their ability to inhibit this pathway. nih.gov

One notable derivative, W24, demonstrated broad-spectrum antiproliferative activity against several cancer cell lines, with IC50 values ranging from 0.43 to 3.88 μM. nih.gov Mechanistic studies revealed that W24 inhibits cell proliferation by arresting the cell cycle at the G2/M phase and inducing apoptosis. nih.gov It was also found to suppress the migration and invasion of cancer cells. nih.gov These findings suggest that 3-amino-1H-indazole derivatives are a promising scaffold for the development of novel PI3K/AKT/mTOR pathway inhibitors. nih.gov

Table 1: Antiproliferative Activity of W24, a 3-amino-1H-indazole derivative

| Cell Line | IC50 (μM) |

|---|---|

| HT-29 (Colon Cancer) | 0.43 |

| MCF-7 (Breast Cancer) | 3.88 |

| A-549 (Lung Cancer) | Not specified |

| HepG2 (Liver Cancer) | Not specified |

Data extracted from a study on 1H-Indazoles derivatives targeting the PI3K/AKT/mTOR pathway. nih.gov

Receptor tyrosine kinases (RTKs) are cell surface receptors that play a vital role in cellular signaling pathways controlling growth, differentiation, and metabolism. The indazole scaffold has been successfully utilized to develop inhibitors of several RTKs, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov

Docking studies have shown that indazole derivatives can effectively bind to the ATP-binding pocket of VEGFR-2, a key mediator of angiogenesis. nih.gov The orientation of the indazole ring within the binding site is crucial for inhibitory activity. nih.gov Furthermore, a novel series of 7-azaindazole AXL inhibitors have been developed, with the lead compound demonstrating favorable potency and selectivity. nih.gov

Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the cell cycle and transcription. nih.govnih.gov Their inhibition is a promising strategy for cancer therapy. nih.gov Tetrahydroindazole derivatives have been identified as inhibitors of CDK2/cyclin complexes. nih.gov A high-throughput screen identified a hit compound that competitively inhibits the CDK2/cyclin A complex with a Ki value of 2.3 μM. nih.gov

Furthermore, CDK7 has emerged as a significant target in oncology due to its dual role in cell cycle control and transcription. researchgate.net While specific studies on this compound derivatives targeting CDK8 and CDK19 are less common, the broader success of indazole-based CDK inhibitors suggests the potential for developing selective inhibitors for these targets as well.

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in various diseases, including type-2 diabetes and neurological disorders like Alzheimer's disease. nih.gov A structure-based virtual screening led to the discovery of 1H-indazole-3-carboxamides as a novel class of human GSK-3 inhibitors. nih.gov

The identified hit compounds exhibited pIC50 values in the range of 4.9 to 5.5. nih.gov X-ray crystallography of a GSK-3β-inhibitor complex confirmed the binding mode predicted by docking studies, providing a basis for the rational design of more potent and selective inhibitors. nih.gov

Table 2: GSK-3 Inhibitory Activity of 1H-Indazole-3-carboxamide Derivatives

| Compound | pIC50 |

|---|---|

| Hit Compound 1 | 5.5 |

| Hit Compound 2 | 5.4 |

| Hit Compound 3 | 5.2 |

| Hit Compound 4 | 5.1 |

| Hit Compound 5 | 5.0 |

| Hit Compound 6 | 4.9 |

| Hit Compound 7 | 4.9 |

Data represents a selection of hit compounds from a virtual screening study. nih.gov

Enzyme Inhibition Mechanisms (e.g., Nitric Oxide Synthases, IDO1)

Beyond kinases, derivatives of this compound have been investigated as inhibitors of other crucial enzymes.

Nitric oxide (NO) is a signaling molecule involved in various physiological processes, and its production is catalyzed by nitric oxide synthases (NOS). nih.govnih.gov A series of 7-substituted-indazoles have been evaluated as NOS inhibitors. nih.gov

1H-indazole-7-carbonitrile was found to be a potent inhibitor, demonstrating a preference for constitutive NOS over inducible NOS. nih.gov Its inhibitory mechanism was competitive with respect to both the substrate and the cofactor. nih.gov In contrast, 1H-indazole-7-carboxamide showed selectivity for neuronal NOS. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes tryptophan and is implicated in tumor immune evasion. nih.govbohrium.com Its inhibition is a promising strategy in cancer immunotherapy. nih.gov A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated as dual inhibitors of IDO1 and the related enzyme TDO. bohrium.com

One compound from this series, compound 35, displayed potent inhibition of IDO1 with an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in a cellular assay. bohrium.com This compound also showed in vivo antitumor activity, highlighting the potential of 1H-indazole derivatives as IDO1 inhibitors for cancer treatment. bohrium.com

Table 3: IDO1 Inhibitory Activity of a 4,6-substituted-1H-indazole Derivative (Compound 35)

| Assay Type | IC50 (μM) |

|---|---|

| Enzymatic Assay | 0.74 |

Data from a study on 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. bohrium.com

Receptor Modulation

Derivatives of the indazole nucleus have been synthesized and evaluated for their ability to modulate a variety of biological receptors, demonstrating their versatility as therapeutic scaffolds. Research has revealed potent activity in several key areas, including estrogen receptor degradation for cancer therapy and antagonism of serotonin (B10506) and chemokine receptors.

Estrogen Receptor Degraders

In the field of oncology, particularly for estrogen receptor α positive (ERα+) breast cancer, the development of selective estrogen receptor degraders (SERDs) is a key strategy to combat endocrine resistance. Researchers have identified novel covalent SERDs (cSERDs) built upon scaffolds related to the indazole core. One such compound, 29c , has demonstrated superior anti-proliferative activity compared to the established SERD fulvestrant (B1683766) across a panel of ERα+ breast cancer cell lines, including those with ERα mutations. nih.gov Analysis of the crystal structure of the ERα‒29c complex revealed that the compound disrupts ERα protein homeostasis by covalently targeting the C530 residue and inducing a unique antagonist conformation, which ultimately leads to the degradation of the ERα protein. nih.gov This mechanism, which involves the repositioning of helix 11 (H11) within the ligand-binding pocket, represents a distinct mode of action compared to typical SERDs. nih.gov

5HT3 Receptor Antagonists

The indazole structure has proven to be a fruitful starting point for the development of potent 5-hydroxytryptamine (5-HT3) receptor antagonists, which are crucial in managing chemotherapy-induced emesis. By modifying the aromatic nucleus of related compounds, researchers identified a series of indazoles as potent 5-HT3 receptor antagonists. acs.org A key finding from these studies was the identification of compound 6g (BRL 43694) , which was found to be both potent and selective. acs.org This compound proved to be a highly effective antiemetic agent against emesis induced by cytotoxic drugs in both ferret and human studies. acs.org Interestingly, while developing these 5-HT3 antagonists, it was noted that a related tropane-containing derivative (compound 3 ) was devoid of significant dopamine (B1211576) receptor antagonist properties, highlighting the potential for selectivity in this chemical class. acs.org

β3-adrenergic receptor agonists

Novel indazole derivatives have been identified as highly potent and selective human β3-adrenergic receptor (AR) agonists, a target for conditions such as overactive bladder. acs.org An initial hit compound (compound 5 ) showed significant β3-AR agonistic activity with an EC50 of 21 nM but also displayed some activity at the α1A-AR. acs.org Strategic modification of the 3-substituent of the indazole moiety led to the development of compound 11 , which exhibited improved potency and selectivity. acs.org Compound 11 demonstrated potent β3-AR agonistic activity with an EC50 of 13 nM and over 769-fold selectivity against the α1A-AR. acs.org Furthermore, it was inactive towards β1 and β2-ARs and showed dose-dependent β3-AR mediated relaxation of marmoset urinary bladder smooth muscle. acs.org

Dopamine D2 receptor antagonists

While the indazole scaffold has been explored for various central nervous system targets, its application as a dopamine D2 receptor antagonist has been limited. In structure-activity relationship studies focused on developing 5-HT3 receptor antagonists, a conformationally restricted indazole derivative was specifically tested for dopamine receptor activity. acs.org The compound was found to be a potent 5-HT3 antagonist but was notably "devoid of significant dopamine receptor antagonist properties," suggesting that this particular chemical space may not be favorable for D2 antagonism. acs.org

CCR4

Indazole arylsulfonamides have been synthesized and identified as allosteric antagonists of the CC-chemokine receptor 4 (CCR4), a target for inflammatory diseases. acs.orgnih.gov These antagonists bind to an intracellular allosteric site on the receptor. acs.org Structure-activity relationship studies explored various substitutions on the indazole ring, finding that methoxy- or hydroxyl- groups at the C4 position were potent, while only small groups were tolerated at other positions. acs.orgnih.gov The most potent compound identified from this series was analogue 6 (GSK2239633A) , which demonstrated high absorption in two species and was selected for further development. acs.orgnih.gov

Table 1: Receptor Modulation Activity of Selected Indazole Derivatives

| Compound | Target Receptor | Activity Type | Potency | Selectivity | Source(s) |

|---|---|---|---|---|---|

| BRL 43694 (6g) | 5-HT3 | Antagonist | Potent and Selective | High | acs.org |

| Compound 11 | β3-Adrenergic | Agonist | EC50 = 13 nM | >769-fold vs α1A-AR | acs.org |

| GSK2239633A (6) | CCR4 | Allosteric Antagonist | Potent | N/A | acs.orgnih.gov |

| 29c | Estrogen Receptor α | Covalent Degrader | Potent | N/A | nih.gov |

Cell Cycle and Proliferation Pathway Interventions

Indazole derivatives have demonstrated significant potential as anti-cancer agents by intervening in cell cycle progression and proliferation pathways. A series of novel indazole derivatives were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. nih.gov

One of the most potent compounds identified, 2f , displayed strong growth inhibitory activity. nih.gov Further investigation into its mechanism revealed that treatment of the 4T1 breast cancer cell line with compound 2f not only inhibited cell proliferation and colony formation but also dose-dependently promoted apoptosis. nih.gov This pro-apoptotic effect was linked to the intrinsic mitochondrial pathway, as evidenced by the upregulation of cleaved caspase-3 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Table 2: In Vitro Antiproliferative Activity of Indazole Derivative 2f

| Cell Line | Cancer Type | IC50 (μM) | Source(s) |

|---|---|---|---|

| 4T1 | Breast Cancer | 0.23 | nih.gov |

| MCF-7 | Breast Cancer | 0.34 | nih.gov |

| HepG2 | Liver Cancer | 0.80 | nih.gov |

| A549 | Lung Cancer | 1.15 | nih.gov |

| HCT116 | Colon Cancer | 0.59 | nih.gov |

In Vitro and In Vivo Biological Evaluation Methodologies

The pharmacological profiles of this compound derivatives are established through a combination of in vitro and in vivo evaluation methods. These methodologies are essential for determining potency, selectivity, and potential therapeutic efficacy.

Cell-Based Assays and Biochemical Assays

The initial screening of indazole derivatives typically involves a suite of in vitro assays to determine their biological activity and potency at the molecular and cellular levels.

Antiproliferative Assays: The anti-cancer potential of indazole compounds is frequently assessed using cell viability assays. For instance, the antiproliferative effects of derivatives were evaluated against a panel of cancer cell lines, including 4T1 (breast), MCF-7 (breast), HepG2 (liver), A549 (lung), and HCT116 (colon), to determine their IC50 values (the concentration required to inhibit 50% of cell growth). nih.gov

Colony Formation Assays: To assess the long-term effect on cell survival and proliferative capacity, colony formation assays are employed. The ability of compound 2f to inhibit the formation of colonies of 4T1 breast cancer cells was a key measure of its anti-cancer activity. nih.gov

Apoptosis Assays: The mechanism of cell death induced by these compounds is often investigated through apoptosis assays. The evaluation of compound 2f involved measuring its ability to promote apoptosis in 4T1 cells, which was connected to the upregulation of cleaved caspase-3 and Bax and the downregulation of Bcl-2. nih.gov

Receptor Binding and Functional Assays: For receptor-modulating derivatives, specific assays are used to quantify their interaction with the target. The evaluation of β3-adrenergic receptor agonists involved using CHO cells to determine EC50 values and assess functional agonistic activity. acs.org These assays are critical for establishing potency and selectivity against other receptor subtypes (e.g., β1, β2, α1A). acs.org

Xenograft Models and Tumor Models

Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy in a more complex biological system.

Syngeneic Tumor Models: The in vivo anti-tumor efficacy of compound 2f was demonstrated in a 4T1 syngeneic mouse model. nih.gov In this model, the compound was shown to suppress tumor growth, providing evidence of its potential as a small molecule anti-cancer agent. nih.gov

Xenograft Models: For evaluating agents targeting human-specific receptors, xenograft models are essential. The covalent SERD compound 29c showed potent antitumor activity in an MCF-7 tumor xenograft model, where human breast cancer cells are implanted in immunodeficient mice. nih.gov This model was crucial for demonstrating the in vivo efficacy of the compound's unique ERα degradation mechanism. nih.gov

Structure Activity Relationship Sar Studies and Molecular Modeling

Elucidation of Structural Determinants for Biological Activity

The biological activity of indazole derivatives can be finely tuned by modifying various parts of the molecule. Key areas of modification include the indazole ring itself, the side chains attached to it, and the stereochemical nature of the compound.

The substitution pattern on the indazole ring is a critical determinant of biological activity. nih.gov Modifications at both the carbon (C) and nitrogen (N) positions of the bicyclic system significantly impact the compound's interaction with biological targets.

C-Positions: The functionalization at various carbon positions on the benzene (B151609) and pyrazole (B372694) portions of the indazole ring plays a crucial role in inhibitory activities. nih.gov For instance, SAR studies on a series of indazole arylsulfonamides as CCR4 antagonists revealed that only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.org Methoxy- or hydroxyl-containing groups were found to be potent substituents at the C4 position. acs.org In another study, SAR analysis indicated that substituent groups at both the C4 and C6 positions of the 1H-indazole scaffold were crucial for IDO1 inhibition. nih.gov The presence of a suitably substituted carbohydrazide moiety at the C3 position has also been shown to be vital for strong inhibitory activity in certain contexts. nih.gov

N-Positions: Alkylation and arylation at the N1 and N2 positions of the indazole ring are common strategies to modulate activity. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. nih.govnih.gov The regioselectivity of N-substitution can be influenced by reaction conditions, with N1 isomers often being the thermodynamically favored product. nih.gov In the development of JNK3 inhibitors, the presence of substituted benzyl groups at the N1 position was found to be essential for specific activities. austinpublishinggroup.com Conversely, for some targets, the N2-substituted isomer is preferred; for example, pazopanib, an FDA-approved kinase inhibitor, is an N2-substituted indazole. nih.gov

| Position | Substituent/Modification | Observed Impact | Reference |

|---|---|---|---|

| C3 | Substituted carbohydrazide moiety | Crucial for strong IDO1 inhibitory activity. | nih.gov |

| C4 | Methoxy or hydroxyl groups | Potent substituents for CCR4 antagonism. | acs.org |

| C4 & C6 | Disubstitution | Played a crucial role in IDO1 inhibition. | nih.gov |

| C6 | Replacing 6-Fluoro with 6-Hydrogen | Slightly increased JNK3 inhibition and enhanced selectivity against p38α. | nih.gov |

| C5, C6, C7 | Small groups | Generally tolerated for CCR4 antagonists, with C6 preferred. | acs.org |

| N1 | Substituted benzyl groups | Essential for antispermatogenic activity. | austinpublishinggroup.com |

Beyond the core ring, modifications to attached side chains are a key strategy for optimizing the pharmacological profile of indazole-based compounds. rsc.org Engineering side chains can modulate energy levels, solubility, and interactions with the target protein, thereby influencing potency and selectivity. rsc.org For example, in a series of selective estrogen receptor degraders (SERDs), replacing an ethyl group with a cyclobutyl group on a side chain led to enhanced potency. nih.gov Similarly, for JNK3 inhibitors, extensive SAR studies on side chains, such as replacing O-containing rings with N-containing rings, resulted in high JNK3 inhibition and good selectivity. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the interaction between a drug and its biological target. ijpsjournal.com The introduction of chiral centers into a molecule can lead to enantiomers that exhibit significantly different potency, selectivity, and toxicity. ijpsjournal.com In the context of indazoles, the creation of C3-allyl 1H-indazoles with quaternary stereocenters has been achieved with high levels of enantioselectivity. pnrjournal.com This highlights the importance of controlling stereochemistry in the synthesis of indazole derivatives to optimize their therapeutic effects. pnrjournal.comijpsjournal.com

Computational Chemistry and In Silico Approaches

Computational methods are invaluable tools in modern drug discovery, providing insights into the electronic properties and molecular interactions that govern biological activity. nih.govdergipark.org.tr For indazole derivatives, techniques like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are used to understand their chemical reactivity and bonding characteristics. nih.govnih.gov

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. dergipark.org.trcore.ac.uk DFT calculations are employed to determine key electronic properties that help predict a molecule's reactivity. nih.govdergipark.org.tr

HOMO and LUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. nih.gov The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For a series of N-alkylated indazole derivatives, DFT calculations revealed that compounds with the most substantial HOMO–LUMO energy gaps were the most stable. nih.gov

Partial Charges and MEP: DFT is also used to calculate the partial charges on atoms and to generate a Molecular Electrostatic Potential (MEP) map. nih.gov The MEP map is a vital tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack and for understanding hydrogen bonding interactions. nih.gov

Fukui Indices: Fukui indices and partial charge calculations on the N1 and N2 atoms of the indazole ring have been used to support suggested reaction pathways for regioselective alkylation. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Reference |

|---|---|---|---|---|

| Indazole (free ligand) | Not Specified | Not Specified | 5.17 | core.ac.uk |

| [Ag(indazole)2NO3] complex | Not Specified | Not Specified | 4.28 | core.ac.uk |

| Compound 8s (an indazole carboxamide) | -6.34878 | -1.4283 | 4.92048 | nih.gov |

| Compound 8y (an indazole carboxamide) | -4.24305 | -1.00143 | 3.24162 | nih.gov |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, interactions between bonds, and electron delocalization. youtube.commaterialsciencejournal.org It provides a detailed picture of the hyperconjugative interactions that contribute to molecular stability. materialsciencejournal.orgrsc.org

Hyperconjugation involves the donation of electron density from a filled bonding orbital (like a σ bond) to an adjacent empty anti-bonding orbital (like a π* orbital). youtube.com This interaction stabilizes the molecule. youtube.commaterialsciencejournal.org In NBO analysis, the strength of these interactions is quantified by the second-order perturbation energy (E(2)). A larger E(2) value indicates a stronger interaction. For example, NBO analysis of salicylanilide derivatives revealed strong intramolecular hyperconjugative interactions from the lone pairs of chlorine atoms to π* anti-bonding orbitals of the aromatic ring, leading to stabilization energies of over 12 kcal/mol. materialsciencejournal.org This type of analysis can be applied to indazole systems to understand how electron density is distributed and how substituents influence intramolecular stability through charge delocalization and orbital interactions. nih.govrsc.org

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as Ethyl 1H-indazole-7-carboxylate, and a biological target, typically a protein. These methods provide insights into the binding affinity, orientation, and stability of the ligand-protein complex, which is crucial for understanding its potential biological activity.

Molecular docking studies with indazole derivatives have been employed to evaluate their potential as inhibitors for various enzymes. researchgate.netresearchgate.net For instance, in studies involving different indazole analogs, docking simulations have calculated binding energies and identified key amino acid residues within the target's active site. researchgate.net Compounds showing high binding energies, such as -7.45 kcal/mol, are considered to have a strong affinity for the target protein. researchgate.net The interactions often involve hydrogen bonds and hydrophobic interactions with specific residues like Tyr248, Lys273, and Val268. researchgate.net While specific docking studies for this compound are not detailed in the available literature, the methodology is broadly applied to the indazole scaffold to predict potential targets and binding modes.

Following docking, molecular dynamics (MD) simulations are performed to assess the dynamic behavior and stability of the ligand-protein complex over time. researchgate.netresearchgate.net These simulations analyze parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to understand the structural changes and stability of the system. researchgate.net For example, MD simulations on indazole analogs targeting the Cyclooxygenase-2 (COX-2) enzyme have been used to confirm that the compound remains stably bound within the active site. researchgate.net The binding free energy can be further refined using calculations like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA), which provides a more accurate estimation of the binding affinity. researchgate.netnih.gov

Table 1: Representative Molecular Docking and Simulation Parameters for Indazole Scaffolds

| Parameter | Description | Example Finding for Indazole Analogs |

|---|---|---|

| Binding Energy (kcal/mol) | Predicted affinity of the ligand for the protein target; more negative values indicate stronger binding. | Values ranging from -6.80 to -9.11 have been reported for various derivatives against targets like COX-2. researchgate.netresearchgate.net |

| Key Interacting Residues | Specific amino acids in the protein's active site that form bonds with the ligand. | Hydrogen bonds with residues such as Gly526; Pi-Pi stacking with aromatic residues. researchgate.net |

| RMSD (Å) | Root Mean Square Deviation, measures the average deviation of the protein or ligand from a reference structure over time. Lower, stable values suggest complex stability. | Stable RMSD values over simulation periods (e.g., 50-100 ns) indicate a stable binding pose. nih.govnih.gov |

| MM-GBSA (kcal/mol) | Molecular Mechanics/Generalized Born Surface Area, a method to recalculate binding free energy from MD snapshots. | Used to confirm and refine binding affinities predicted by initial docking. researchgate.net |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization

In silico ADMET prediction is a critical step in early-stage drug discovery, allowing for the computational evaluation of a compound's pharmacokinetic and toxicological properties. These predictions help identify molecules with favorable drug-like characteristics and flag potential liabilities before costly experimental studies are undertaken. For compounds like this compound, various computational models and tools such as PreADMET and SwissADME are used to predict these properties. researchgate.net

The assessment typically begins with evaluating compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which predicts oral bioavailability based on molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ijcrt.org Further predictions delve into specific pharmacokinetic parameters. Absorption is often predicted by evaluating a molecule's potential for human intestinal absorption (HIA) and Caco-2 cell permeability. Distribution properties include predictions of plasma protein binding and the ability to cross the blood-brain barrier (BBB). Metabolism predictions focus on identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is important for predicting drug-drug interactions. Toxicity predictions screen for potential issues such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition). nih.gov

While specific ADMET data for this compound is not publicly available, a representative profile can be generated based on its structure and the properties of similar heterocyclic compounds. Such a profile helps in optimizing the structure to improve its drug-like properties.

Table 2: Representative In Silico ADMET Profile

| ADMET Property | Parameter | Predicted Value/Classification | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (%) | High | Indicates good potential for oral absorption. |

| Caco-2 Permeability | Moderate to High | Suggests the compound can pass through the intestinal wall. | |

| Lipinski's Rule of Five | Pass (0 Violations) | The molecule has properties consistent with orally active drugs. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Low / Non-penetrant | Suggests the compound is less likely to cause central nervous system side effects. |

| Plasma Protein Binding (%) | High | Affects the free concentration of the drug available to act on its target. | |

| Metabolism | CYP450 Inhibition | Predicted non-inhibitor of major isoforms (e.g., 2D6, 3A4) | Lower risk of metabolic drug-drug interactions. |

| Excretion | Renal Clearance | Low to Moderate | Provides an estimate of how the compound is cleared from the body. |

| Toxicity | Ames Mutagenicity | Non-mutagen | Low predicted risk of causing genetic mutations. |

| Carcinogenicity | Negative | Low predicted risk of causing cancer. |

Conformational Analysis and Tautomerism Studies

The indazole ring system, which forms the core of this compound, is characterized by annular tautomerism. This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, resulting in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govnih.gov Numerous theoretical and experimental studies have established that the 1H-tautomer is thermodynamically more stable than the 2H-form. nih.govnih.govbeilstein-journals.org Calculations indicate that the 1H-tautomer of the parent indazole is more stable by approximately 15 kJ·mol⁻¹. nih.gov Consequently, the 1H-form is the predominant tautomer in the gas phase, in solution, and in the solid state. nih.gov

While substituents on the indazole ring can influence the tautomeric equilibrium, the 1H-form generally remains the most stable. researchgate.net For this compound, the presence of the ethyl carboxylate group at the 7-position is not expected to shift the equilibrium significantly, and thus the 1H-tautomer is the anticipated predominant form. The structural assignment of N-1 and N-2 isomers and the study of tautomeric equilibria are often accomplished using spectroscopic techniques, particularly multinuclear NMR. nih.gov

Conformational analysis of this compound focuses on the orientation of the ethyl carboxylate substituent relative to the bicyclic indazole ring. Small molecule ligands can exhibit a range of conformations in solution, which is often reduced upon binding to a protein target. elifesciences.org The ethyl carboxylate group possesses rotational freedom around the C7-C(arbonyl) bond and the C(arbonyl)-O bond. The planarity of the ester group in conjugation with the aromatic ring is a key conformational feature, which can be influenced by steric and electronic effects. Computational methods, such as DFT (Density Functional Theory) calculations, can be used to determine the lowest energy conformations and the rotational barriers of the substituent. beilstein-journals.org

Advanced Applications and Future Research Directions

Ethyl 1H-Indazole-7-carboxylate as a Lead Compound in Drug Discovery

This compound has emerged as a significant scaffold in medicinal chemistry, serving as a foundational structure for the development of novel therapeutic agents. Its inherent biological activities and synthetic tractability make it an attractive starting point for drug discovery programs. The indazole core is a key pharmacophore in numerous biologically active compounds, and derivatives of this compound have been explored for a wide range of therapeutic targets.

Optimization of Bioavailability and Pharmacokinetic Properties

Recent studies on indazole derivatives have highlighted the importance of these modifications. For example, the development of N-hydroxypropenamides bearing an indazole moiety resulted in compounds with high absorption, low metabolism, and low toxicity, making them promising candidates for further drug discovery. researchgate.net Similarly, the optimization of 4-arylthiophene-3-carboxylic acid derivatives as ANO1 inhibitors led to a compound with excellent oral bioavailability (>75%) and minimal brain penetration. nih.gov These examples underscore the potential for refining the pharmacokinetic properties of this compound derivatives to produce viable drug candidates.

Development of Novel Therapeutic Agents

The versatile structure of this compound has facilitated the development of a diverse array of novel therapeutic agents targeting various diseases. The indazole nucleus is a privileged scaffold in medicinal chemistry, known to interact with a multitude of biological targets.

Key Therapeutic Areas and Research Findings:

| Therapeutic Area | Target | Key Findings |

| Oncology | Histone Deacetylases (HDACs) | Novel N-hydroxypropenamides with an indazole core have shown potent HDAC inhibitory activity and cytotoxicity against cancer cell lines. researchgate.net |

| Derivatives of indazole have demonstrated anti-cancer properties by inhibiting inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). | ||

| Pain Management | Serotonin (B10506) 4 Receptor (5-HT₄R) | N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives have been identified as potent and selective 5-HT₄R antagonists with significant antinociceptive effects in animal models of pain. nih.govresearchgate.net |

| Anoctamin-1 (ANO1) | Optimization of related carboxylic acid derivatives has led to potent ANO1 inhibitors with analgesic efficacy in inflammatory pain models. nih.gov | |

| Inflammatory Diseases | Not specified | Certain indazole derivatives have exhibited antiarthritic effects at doses significantly lower than their toxic doses. nih.gov |

These findings highlight the broad therapeutic potential of this compound as a starting point for drug discovery. The ability to readily synthesize derivatives allows for the exploration of structure-activity relationships and the fine-tuning of pharmacological properties to develop selective and effective therapeutic agents. sioc-journal.cn

Potential in Agrochemical Research and Development

The application of indazole-based compounds extends beyond pharmaceuticals into the realm of agrochemical research. The inherent biological activity of the indazole scaffold suggests its potential for developing new and effective crop protection agents.

Formulation of Enhanced Crop Protection Agents

Research into this compound and its derivatives is exploring their utility in creating advanced agrochemical formulations. The goal is to develop products that can enhance crop protection and improve agricultural productivity. This involves investigating how modifications to the core indazole structure can lead to compounds with desired pesticidal or herbicidal activities while maintaining environmental safety. The safety data sheet for the related 1H-Indazole-7-carboxylic acid indicates its recommended use is for laboratory chemicals and advises against its use in food, drugs, pesticides, or biocidal products, suggesting that further research and development are necessary to establish its safety and efficacy in agricultural applications. fishersci.com

Mechanism of Action in Agrochemical Contexts

Understanding the mechanism of action of indazole derivatives in an agrochemical context is crucial for their effective and safe use. While specific mechanisms for this compound in this area are still under investigation, the general approach involves studying how these compounds interact with biological targets in pests or weeds. This research is essential for developing targeted and efficient crop protection solutions and for assessing their potential environmental impact. fishersci.com

Exploration in Material Science Applications

The unique chemical structure of this compound also presents opportunities for its use in material science. While this area of research is less developed compared to its pharmaceutical applications, the potential exists to leverage its properties for the creation of novel materials.

Researchers are exploring the use of indazole derivatives in the development of new materials such as polymers and coatings. The heterocyclic nature of the indazole ring, combined with the reactivity of the carboxylate group, could allow for its incorporation into polymer chains or its use as a building block for functional materials with specific optical, electronic, or thermal properties. Although direct applications of this compound in material science are not yet widely reported, the exploration of related indazole compounds suggests a promising avenue for future research.

Future Prospects and Emerging Research Areas

The future of this compound and its derivatives is closely tied to innovations in synthetic chemistry and the evolution of drug discovery paradigms, including multi-targeted and personalized therapies.

While traditional methods for synthesizing the indazole ring exist, modern organic chemistry is focused on developing more efficient, selective, and sustainable pathways. thieme-connect.de Novel methodologies applicable to the synthesis and functionalization of indazole carboxylates include:

Transition-Metal Catalysis : Palladium-catalyzed reactions, such as C-H activation and cross-coupling, allow for the direct and selective addition of functional groups to the indazole core. thieme-connect.comacs.org This enables the creation of diverse molecular libraries for screening.

Photocatalysis : The use of light to drive chemical reactions offers a green alternative to traditional heating. Photocatalytic methods are being developed for the direct C3-amidation of 2H-indazoles, which could be adapted for functionalizing different positions on the indazole ring. acs.orgresearchgate.net

Sustainable Solvents : A shift towards using bio-based, renewable solvents like cyrene or eucalyptol (B1671775) is underway to reduce the environmental impact of chemical synthesis. thieme-connect.com

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Traditional Cyclization | Formation of the pyrazole (B372694) ring from substituted anilines, often requiring harsh conditions. | Well-established foundational methods. | thieme-connect.de |

| Palladium-Catalyzed C-H Activation | Direct functionalization of the indazole core using a palladium catalyst to activate C-H bonds. | High selectivity, broad substrate scope, reduced need for pre-functionalized starting materials. | acs.org |

| Photoredox Catalysis | Use of a photocatalyst and light to generate reactive intermediates for amidation or other functionalizations. | Mild reaction conditions, high efficiency, sustainable energy source. | acs.orgresearchgate.net |

| One-Pot Jacobson Synthesis | A modern variant using an alkyl nitrite (B80452) for nitrosation and cyclization in a single reaction vessel. | Improved safety (avoids isolating unstable intermediates), increased efficiency. | thieme-connect.de |

| Synthesis in Green Solvents | Performing reactions in bio-derived solvents like cyrene to minimize environmental impact. | Reduced toxicity, use of renewable resources, potential for solvent recycling. | thieme-connect.com |

The paradigm of "one molecule, one target" is being challenged by the complexity of diseases like cancer, which involve multiple dysregulated pathways. researchgate.net Multi-targeted drug design aims to create single chemical entities that can modulate several disease-relevant targets simultaneously. The indazole scaffold is a privileged structure in this field, particularly for developing multi-kinase inhibitors. nih.govnih.govresearchgate.net

Researchers have designed and synthesized indazole derivatives that show potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in angiogenesis (the formation of new blood vessels that feed tumors), such as VEGFR-2, Tie-2, and EphB4. nih.gov Other research efforts have focused on developing dual inhibitors targeting proteins crucial for cancer cell survival and proliferation, such as fibroblast growth factor receptors (FGFR) and epidermal growth factor receptors (EGFR). nih.govresearchgate.net The ability to modify the indazole core at various positions allows medicinal chemists to fine-tune the molecule's binding profile to interact with the ATP-binding sites of several kinases, offering a promising strategy for developing more effective anticancer agents. nih.gov

Personalized medicine seeks to tailor medical treatment to the individual characteristics of each patient, including the specific molecular drivers of their disease. The development of targeted therapies is central to this approach. Indazole derivatives are at the forefront of creating such targeted agents. researchgate.nettandfonline.com

A prime example is the development of inhibitors for specific mutated proteins in cancer. Indazole-based compounds have been designed to potently inhibit EGFR, including the T790M mutation that confers resistance to earlier generations of EGFR inhibitors. nih.gov Another key area is the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. googleapis.compatsnap.comgoogleapis.com Indazole-7-carboxamide derivatives have been patented as PARP inhibitors, which are particularly effective in cancers with specific DNA repair defects, such as those with BRCA1 or BRCA2 mutations—a classic example of a personalized, biomarker-guided therapy. patsnap.comgoogle.com